

# Givinostat Clinical Trial Outcomes: A Meta-Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Givinostat hydrochloride |           |
| Cat. No.:            | B1663653                 | Get Quote |

Givinostat, an orally administered histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent for several genetic and myeloproliferative disorders. By modulating the epigenetic landscape, Givinostat targets the underlying pathophysiology of diseases such as Duchenne muscular dystrophy (DMD), Becker muscular dystrophy (BMD), and polycythemia vera (PV).[1][2][3] This guide provides a meta-analysis of key clinical trial outcomes for Givinostat, offering researchers a comparative overview of its efficacy, safety, and mechanism of action, supported by experimental data.

### **Mechanism of Action**

Givinostat functions by inhibiting class I and II histone deacetylases (HDACs).[1] In healthy cells, HDACs regulate gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. In certain diseases, HDACs can be overactive.[4] By inhibiting these enzymes, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This allows for the transcription of genes involved in crucial cellular processes such as muscle repair, anti-inflammatory responses, and cell cycle control.[5][6] This multi-targeted approach has the potential to address the complex pathological cascades in various diseases.[5] For instance, in DMD, it aims to reduce inflammation and fibrosis while promoting muscle regeneration.[5][7] In polycythemia vera, it is believed to slow the abnormal growth of erythrocytes by reducing mutant JAK2 concentrations.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Givinostat - Wikipedia [en.wikipedia.org]



- 2. What clinical trials have been conducted for Givinostat Hydrochloride? [synapse.patsnap.com]
- 3. What clinical trials have been conducted for Givinostat? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 7. duchenneuk.org [duchenneuk.org]
- To cite this document: BenchChem. [Givinostat Clinical Trial Outcomes: A Meta-Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663653#meta-analysis-of-givinostat-clinical-trial-outcomes-for-researchers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com